
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminobenzylamine with acetone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds .
科学研究应用
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine has several scientific research applications:
作用机制
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . The compound’s ability to bind to these enzymes and inhibit their activity makes it a promising candidate for the development of new antitubercular agents .
相似化合物的比较
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the tetrahydro and methyl groups.
Tetrahydroquinazoline: A derivative that lacks the methyl group.
Substituted quinazolines: Compounds with various substituents on the quinazoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 6-position and the tetrahydro structure can influence the compound’s reactivity and interaction with biological targets .
属性
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMBCWUQXQEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
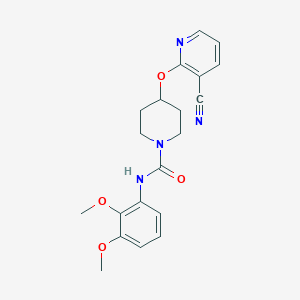
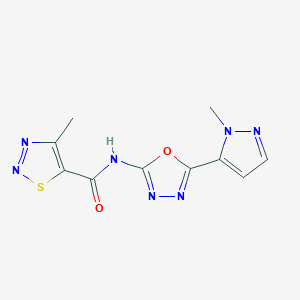
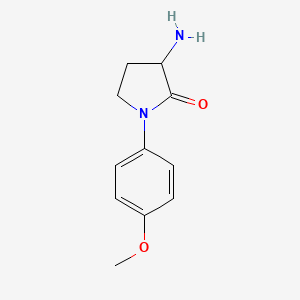
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2384865.png)
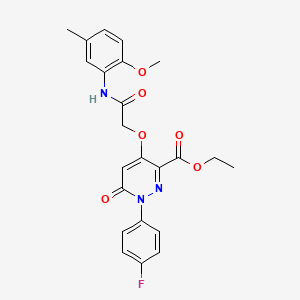
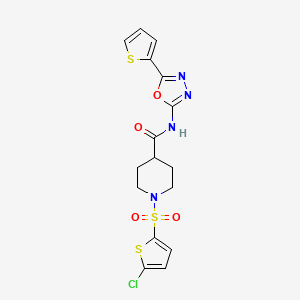
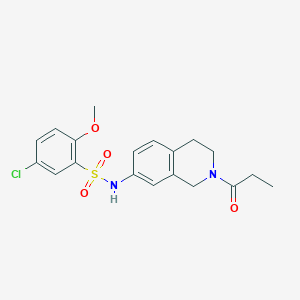

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
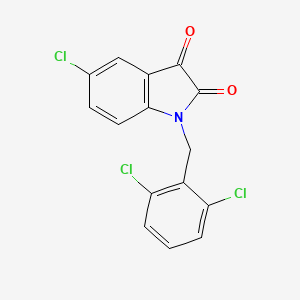
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
